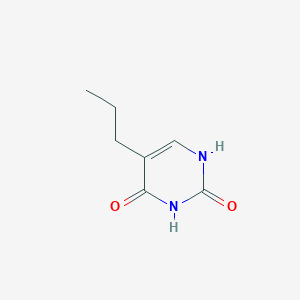

5-n-Propyluracile

Vue d'ensemble

Description

5-n-Propyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a propyl group at the 5th position of the uracil ring

Applications De Recherche Scientifique

5-n-Propyluracil has a wide range of applications in scientific research:

Medicine: Research is ongoing to investigate its therapeutic potential in treating various diseases.

Industry: It is utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mécanisme D'action

Target of Action

The primary target of 5-n-Propyluracil is thyroid peroxidase (TPO) . TPO is an enzyme that plays a crucial role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which are essential for metabolic regulation in the body .

Mode of Action

5-n-Propyluracil acts by inhibiting the enzyme TPO, thereby disrupting the normal interactions between iodine and peroxidase required to form T4 and T3 . This action decreases thyroid hormone production . Additionally, 5-n-Propyluracil interferes with the conversion of T4 to T3, which is more potent, thus reducing the activity of thyroid hormones .

Biochemical Pathways

The inhibition of TPO by 5-n-Propyluracil affects the thyroid hormone synthesis pathway . By preventing the conversion of iodide to iodine, it disrupts the incorporation of iodine into the phenol rings of tyrosine residues on the hormone precursor thyroglobulin . This action impedes the formation of T4 and T3, thereby affecting the downstream effects of these hormones on metabolic regulation .

Pharmacokinetics

The pharmacokinetic properties of 5-n-Propyluracil include a high bioavailability of 80%-95% when taken orally . The elimination half-life is approximately 2 hours .

Result of Action

The molecular and cellular effects of 5-n-Propyluracil’s action primarily involve a decrease in the production and activity of thyroid hormones . This results in a reduction of hyperthyroid symptoms in conditions such as Graves’ disease and toxic multinodular goiter .

Action Environment

The efficacy and stability of 5-n-Propyluracil can be influenced by various environmental factors. It’s important to note that individual patient variables can impact the drug’s effectiveness and the time to achieve euthyroid status .

Analyse Biochimique

Biochemical Properties

5-n-Propyluracil plays a significant role in biochemical reactions, particularly in the synthesis of anti-HIV drugs . It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with thymidine phosphorylase, an enzyme involved in the pyrimidine salvage pathway. This interaction is crucial for the synthesis of nucleotides and nucleosides, which are essential for DNA and RNA synthesis. Additionally, 5-n-Propyluracil can bind to proteins and enzymes, influencing their activity and stability .

Cellular Effects

The effects of 5-n-Propyluracil on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-n-Propyluracil has been shown to inhibit the activity of thymidine phosphorylase, leading to a decrease in nucleotide synthesis . This inhibition can result in altered cell proliferation and apoptosis, particularly in rapidly dividing cells such as cancer cells. Furthermore, 5-n-Propyluracil can modulate the expression of genes involved in cell cycle regulation and DNA repair .

Molecular Mechanism

The molecular mechanism of 5-n-Propyluracil involves its interaction with various biomolecules. It exerts its effects primarily through enzyme inhibition. By binding to the active site of thymidine phosphorylase, 5-n-Propyluracil prevents the enzyme from catalyzing the conversion of thymidine to thymine . This inhibition disrupts the pyrimidine salvage pathway, leading to a reduction in nucleotide availability for DNA and RNA synthesis. Additionally, 5-n-Propyluracil can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-n-Propyluracil can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-n-Propyluracil is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy. Long-term studies have indicated that 5-n-Propyluracil can cause sustained inhibition of nucleotide synthesis, leading to persistent effects on cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 5-n-Propyluracil vary with different dosages in animal models. At low doses, the compound can effectively inhibit thymidine phosphorylase activity without causing significant toxicity . At higher doses, 5-n-Propyluracil can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity . These findings highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

5-n-Propyluracil is involved in several metabolic pathways, including the pyrimidine salvage pathway . It interacts with enzymes such as thymidine phosphorylase and dihydropyrimidine dehydrogenase, which are crucial for the metabolism of pyrimidine nucleotides. The compound can also affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. This inhibition can lead to an accumulation of intermediate metabolites, which can have downstream effects on cellular metabolism .

Transport and Distribution

The transport and distribution of 5-n-Propyluracil within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm. Once inside the cell, 5-n-Propyluracil can bind to proteins and enzymes, influencing its localization and accumulation. Studies have shown that the compound can accumulate in tissues with high rates of nucleotide synthesis, such as the liver and bone marrow .

Subcellular Localization

The subcellular localization of 5-n-Propyluracil is primarily in the cytoplasm, where it interacts with enzymes involved in nucleotide synthesis . The compound can also be found in the nucleus, where it affects DNA and RNA synthesis. Targeting signals and post-translational modifications play a role in directing 5-n-Propyluracil to specific compartments within the cell. These localization patterns are essential for understanding the compound’s activity and function in different cellular contexts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Propyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with propyl iodide in the presence of a strong base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 5-n-Propyluracil are not extensively documented, the general approach involves large-scale alkylation reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 5-n-Propyluracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding uracil derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the uracil ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups.

Comparaison Avec Des Composés Similaires

Propylthiouracil: Used to treat hyperthyroidism, it shares a similar uracil backbone but has a thiol group at the 2nd position.

6-Phenylselenenyl-5-propyluracil: A derivative with potential anti-HIV properties.

Uniqueness: 5-n-Propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antiviral agent and its versatility in chemical synthesis make it a valuable compound in research and industry.

Propriétés

IUPAC Name |

5-propyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEKLAXXCHLMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172514 | |

| Record name | 5-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19030-75-2 | |

| Record name | 5-Propyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Propyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research primarily focuses on the antiviral properties of 5-propyluracil derivatives, particularly against HIV. Studies show that specific derivatives, like 1-ethoxymethyl-6-phenylselenenyl-5-propyluracil and 1-benzyloxymethyl-6-phenylselenenyl-5-propyluracil, exhibit potent inhibition of HIV-1 reverse transcriptase (RT). [] This enzyme is crucial for HIV replication as it converts the viral RNA into DNA, a necessary step for integrating the viral genome into the host cell's DNA. [] By inhibiting HIV-RT, these 5-propyluracil derivatives effectively hinder viral replication.

A: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the 5-propyluracil scaffold influence its biological activity. For instance, adding a phenylselenenyl group at the 6-position and modifying the substituent at the 1-position significantly impacts the inhibitory activity against HIV-RT. [] Compounds with ethoxymethyl (9) or benzyloxymethyl (10) groups at the 1-position demonstrated considerably higher potency compared to the derivative with a (2-hydroxyethoxy)methyl group (6). [] This highlights the importance of the size and nature of the 1-position substituent for optimal interaction with the target enzyme.

ANone: While the provided research doesn't delve into specific resistance mechanisms, it is a crucial aspect to consider with antiviral agents. HIV, in particular, is notorious for developing resistance to drugs targeting various stages of its lifecycle, including reverse transcription. Future research should explore potential resistance mechanisms that might emerge against 5-propyluracil derivatives, such as mutations in the HIV-RT binding site. Investigating cross-resistance with existing HIV-RT inhibitors will be vital in understanding the long-term efficacy of these compounds.

A: Characterization of 5-propyluracil derivatives likely involves a combination of techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds. [] For assessing in vitro activity, researchers utilized a non-isotopic colorimetric method to evaluate the interaction of these compounds with recombinant HIV-1 reverse transcriptase. [] This suggests the assay measures changes in absorbance or color to determine the degree of enzyme inhibition.

A: Research on 5-substituted pyrimidines, including 5-propyluracil, has been ongoing, focusing on their use in synthetic DNA for various applications. [] Scientists have investigated their incorporation into DNA fragments and subsequent sequencing using solid-phase chemical degradation. [] This highlights the historical interest in understanding the properties and behavior of modified pyrimidines like 5-propyluracil in biological systems. Understanding their impact on DNA structure and function can provide valuable insights for developing novel therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate](/img/structure/B103685.png)

![12-ethylbenzo[a]anthracene](/img/structure/B103690.png)

![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)

![(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B103700.png)

![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)